8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione 8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Brand Name: Vulcanchem
CAS No.: 941928-23-0
VCID: VC7789957
InChI: InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
SMILES: CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O
Molecular Formula: C14H16ClN3O4S
Molecular Weight: 357.81

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

CAS No.: 941928-23-0

Cat. No.: VC7789957

Molecular Formula: C14H16ClN3O4S

Molecular Weight: 357.81

* For research use only. Not for human or veterinary use.

8-((2-Chlorophenyl)sulfonyl)-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione - 941928-23-0

Specification

CAS No. 941928-23-0
Molecular Formula C14H16ClN3O4S
Molecular Weight 357.81
IUPAC Name 8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Standard InChI InChI=1S/C14H16ClN3O4S/c1-17-12(19)14(16-13(17)20)6-8-18(9-7-14)23(21,22)11-5-3-2-4-10(11)15/h2-5H,6-9H2,1H3,(H,16,20)
Standard InChI Key JGHGPPQSICADHX-UHFFFAOYSA-N
SMILES CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound belongs to the 1,3,8-triazaspiro[4.5]decane-2,4-dione class, featuring:

  • Spirocyclic core: Fusion of piperidine and hydantoin rings at C8

  • Substituents:

    • 2-Chlorophenylsulfonyl group at N8

    • Methyl group at N3

Table 1: Fundamental Chemical Properties

PropertyValue
IUPAC Name8-(2-chlorophenyl)sulfonyl-3-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Molecular FormulaC₁₄H₁₆ClN₃O₄S
Molecular Weight357.81 g/mol
CAS Registry941928-23-0
SMILESCN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=CC=C3Cl)NC1=O
InChI KeyJGHGPPQSICADHX-UHFFFAOYSA-N

The spiroarchitecture imposes conformational constraints that enhance target selectivity, while the sulfonyl group mediates hydrophobic interactions with PHD catalytic domains .

Synthesis and Optimization

Synthetic Pathways

The synthesis employs multi-step organic reactions:

  • Core formation: Cyclocondensation of β-keto esters with methylurea derivatives forms the hydantoin ring.

  • Spiroannulation: Intramolecular cyclization creates the 8-azaspiro[4.5]decane system .

  • Sulfonylation: Reaction of the spiroamine intermediate with 2-chlorobenzenesulfonyl chloride introduces the aryl sulfonyl group.

Critical parameters:

  • Temperature control during spiroannulation (55–60°C)

  • Anhydrous conditions for sulfonylation step

  • Purification via flash chromatography (ethyl acetate/petroleum ether)

Structure-Activity Relationship (SAR) Insights

Systematic SAR studies revealed:

  • N3 methylation: Enhances metabolic stability versus bulkier substituents

  • 2-Chlorophenylsulfonyl: Optimal for PHD2 binding (IC₅₀ = 38 nM) vs. para-substituted analogs

  • Spiro ring size: [4.5] system balances target affinity and solubility

High-throughput experimentation (HTE) enabled rapid optimization of C–N coupling conditions, achieving 87% yield in key intermediates .

Biological Activity and Mechanism

Target Engagement

The compound inhibits all PHD isoforms (1–3) through:

  • Competitive binding to Fe²⁺ in the catalytic site

  • Stabilization of hypoxia-inducible factor α (HIF-α)

  • Subsequent EPO gene transcription upregulation

In vitro findings:

  • PHD2 IC₅₀: 42 ± 5 nM (HEK293 cell assay)

  • EPO induction: 12-fold increase vs. control at 10 μM

Pharmacological Profile

Table 2: Preclinical Pharmacokinetics (Rat Model)

ParameterValue
Oral bioavailability64%
t₁/₂2.8 hr
CL18 mL/min/kg
Vd1.2 L/kg
CompoundPHD2 IC₅₀ (nM)EPO Fold ChangehERG IC₅₀ (μM)
Target compound4212>30
8-(4-Cl-PhSO₂) analog68822
N3-ethyl derivative55918

The 2-chloro substitution pattern confers optimal balance of potency and safety .

Future Directions and Challenges

Required Characterization

  • In vivo efficacy: Long-term anemia reversal studies

  • Formulation optimization: Enhanced aqueous solubility (current data unavailable)

  • Metabolite profiling: Identification of major Phase I/II metabolites

Clinical Translation Considerations

  • Dose regimen optimization for pulsatile EPO induction

  • Biomarker development for PHD target engagement

  • Combination therapies with iron supplementation

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator